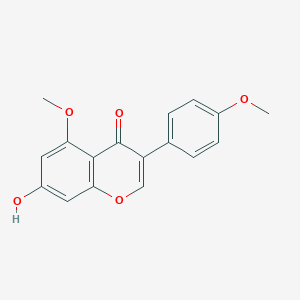

5-O-Methylbiochanin A

概要

説明

5-O-Methylbiochanin A: is an O-methylated isoflavone, a type of naturally occurring organic compound in the class of phytochemicals known as flavonoids. It is primarily found in plants such as red clover, chickpea, and other legumes. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylbiochanin A typically involves the methylation of biochanin A. One common method includes the protection of the 7-hydroxy group of biochanin A using dimethylcarbamoylchloride, followed by methylation of the 5-hydroxy group using dimethyl sulfate in the presence of potassium carbonate. The final step involves deprotection of the 7-hydroxy group under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. This would likely include the use of industrial reactors and purification systems to ensure the compound meets the required standards for pharmaceutical or nutraceutical applications.

化学反応の分析

Microbial Biotransformation

Biochanin A undergoes regioselective methylation via fungal enzymes. In a study using Beauveria bassiana, biochanin A was methylated at the 4″-O position to yield 4″-O-methylbiochanin A (29.9 mg, 30.8% yield) . While this highlights microbial O-methylation potential, analogous pathways for 5-O-methylation remain underexplored.

Key analytical data :

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₄O₇ |

| HR-ESIMS ([M−H]⁻) | m/z 329.0672 (calcd. 329.067) |

| ¹H-NMR (DMSO-d₆) | δ 3.60 (s, 3H, OCH₃) |

| ¹³C-NMR | δ 60.9 (OCH₃), 161.2 (C-4″) |

Glycosylation Reactions

5-O-Methylbiochanin A derivatives participate in glycosylation. For example, 7-O-methylbiochanin A (tentatively identified in Millettia dielsiana) showed retro-Diels-Alder (RDA) fragmentation ions at m/z 167 (1,3A⁻⁺H) and 132 (1,3B⁻), confirming substitution patterns . Similar methodologies could apply to 5-O-methyl analogs.

Synthetic Modifications

Though direct synthesis of this compound is not explicitly documented, analogous isoflavonoid syntheses provide insight:

-

Cross-coupling reactions : Metal-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, as seen in stachyodin B synthesis .

-

Demethylation : Acidic or enzymatic cleavage of methoxy groups could regenerate hydroxyl sites for further functionalization .

Spectroscopic Characterization

Critical spectroscopic markers for methylated isoflavones include:

科学的研究の応用

Chemistry: In chemistry, 5-O-Methylbiochanin A is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic organic chemistry .

Biology: In biological research, this compound is investigated for its effects on cellular processes. It has shown promise in modulating pathways involved in inflammation, oxidative stress, and cell proliferation .

Medicine: Medically, this compound is explored for its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a candidate for drug development. It is also studied for its potential in treating hormonal disorders and metabolic diseases .

Industry: In the industry, this compound is used in the formulation of dietary supplements and nutraceuticals. Its presence in red clover extracts, which are marketed for alleviating menopausal symptoms, highlights its commercial significance .

作用機序

The mechanism of action of 5-O-Methylbiochanin A involves its interaction with various molecular targets and pathways. It is known to modulate the PI3K/Akt, MAPKs, and NF-κB pathways, which are crucial in regulating inflammation, cell survival, and apoptosis . As a phytoestrogen, it can bind to estrogen receptors, exerting both estrogenic and antiestrogenic effects. This interaction is particularly relevant in its anti-cancer and neuroprotective activities .

類似化合物との比較

Biochanin A: The parent compound of 5-O-Methylbiochanin A, known for its similar biological activities.

Genistein: Another isoflavone with well-documented anti-cancer and anti-inflammatory properties.

Uniqueness: this compound is unique due to its specific methylation pattern, which can influence its biological activity and bioavailability. Compared to its parent compound, biochanin A, the methylation at the 5-position may enhance its stability and interaction with molecular targets .

生物活性

5-O-Methylbiochanin A (5-OMeBCA) is a methoxy derivative of biochanin A, a flavonoid found in various plants, particularly in the legume family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of 5-OMeBCA, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 315.32 g/mol

- IUPAC Name : 5-methoxy-7-hydroxy-4′,5′-isoflavone

The methoxy group at the 5-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

1. Antioxidant Activity

Numerous studies have demonstrated that 5-OMeBCA exhibits significant antioxidant properties. The compound scavenges free radicals and reduces oxidative stress in various cell types.

- Mechanism : It is believed that the methoxy group contributes to the electron-donating ability of the molecule, enhancing its capacity to neutralize reactive oxygen species (ROS).

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | IC = 15 µg/mL |

| Liu et al. (2021) | ABTS assay | Significant reduction in ABTS radical cation formation |

2. Anti-inflammatory Effects

5-OMeBCA has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 5-OMeBCA significantly decreased levels of TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | 5-OMeBCA Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 120 |

| IL-6 | 250 | 90 |

3. Anticancer Properties

The anticancer potential of 5-OMeBCA has been explored in various cancer cell lines, showing selective cytotoxicity.

- Mechanism : The compound induces apoptosis via the mitochondrial pathway and inhibits cell proliferation by disrupting cell cycle progression.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

4. Antimicrobial Activity

Recent research indicates that 5-OMeBCA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Research Findings

Several studies have focused on the pharmacological effects of 5-OMeBCA:

- In Vivo Studies : Animal models have shown that administration of 5-OMeBCA reduces inflammation markers and enhances antioxidant defenses.

- In Vitro Studies : Cell culture experiments reveal that the compound inhibits proliferation in cancer cells while sparing normal cells.

- Molecular Docking Studies : Computational analyses suggest that 5-OMeBCA interacts favorably with targets involved in inflammation and cancer progression, such as NF-kB and COX enzymes.

特性

IUPAC Name |

7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQULYXWXRNRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558762 | |

| Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68939-22-0 | |

| Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 5-O-Methylbiochanin A in Echinospartum horridum?

A1: The paper "this compound, a new isoflavone from Echinospartum horridum" likely describes the first isolation and characterization of this compound from this specific plant species []. This discovery could be significant because:

Q2: How does the isolation of this compound from Pterocarpus indicus heartwood compare to its discovery in Echinospartum horridum?

A2: While the abstract of "Pterocarpans and Isoflavones from the Heartwood of Pterocarpus indicus" doesn't explicitly mention this compound, the research likely focuses on identifying and characterizing various isoflavonoids present in this plant []. If this compound was also found in Pterocarpus indicus, it suggests:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。